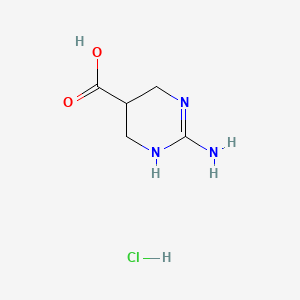

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

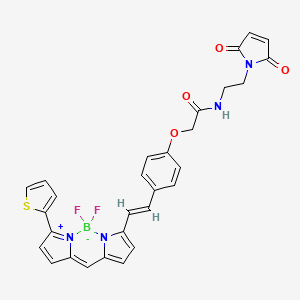

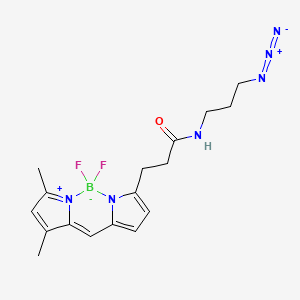

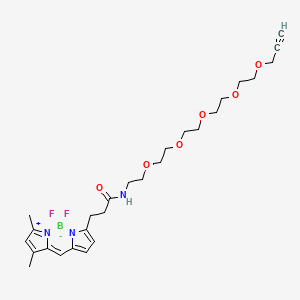

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 185444-92-2 . It has a molecular weight of 179.61 and its IUPAC name is this compound . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3O2.ClH/c6-5-7-1-3 (2-8-5)4 (9)10;/h3H,1-2H2, (H,9,10) (H3,6,7,8);1H . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

This compound has been identified as a potent substrate-inhibitor of the betaine/GABA transporter 1 (BGT1) with an IC50 of 2.5 μM . It interacts with the orthosteric site of the transporter . The non-conserved residues Q299 and E52 in hBGT1, as well as the conformational flexibility of the compounds, potentially contribute to the subtype-selectivity of this compound and its analogs .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 179.61 and is soluble in DMSO.Wissenschaftliche Forschungsanwendungen

Cocrystal Design : A study investigated cocrystals involving a pyrimidine derivative similar to 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride. These cocrystals were characterized by single-crystal X-ray diffraction, demonstrating the potential of pyrimidine derivatives in forming structurally diverse cocrystals with applications in materials science (Rajam et al., 2018).

Synthesis of Unusual Tetrahydropyrimidine Amino Acids : This research focused on synthesizing derivatives of tetrahydropyrimidine amino acids, which are isolated from bacterial siderophores. The process involves condensation of N-protected amino acids with 2,4-diaminobutyrylglycine methyl ester, highlighting the compound's relevance in synthesizing biologically active molecules (Jones & Crockett, 1993).

Synthesis of Basic Esters : Research in this area involved synthesizing β-dialkylaminoethyl esters of pyrimidine-carboxylic acids and characterizing them as hydrochlorides. This study contributes to the understanding of the chemical properties and potential pharmaceutical applications of pyrimidine derivatives (Grant, Seemann & Winthrop, 1956).

Integrin Antagonist Synthesis : A paper described the synthesis of an αvβ3 integrin antagonist, which used a tetrahydropyrimidine derivative as a key intermediate. This showcases the compound's utility in the development of specific therapeutic agents (Clark et al., 2004).

Potential in Material Science and Biochemistry : Another study focused on a tetrasubstituted α-amino acid derivative of a pyrimidine, which shows promise in material science and biochemistry for its role in inducing specific structures in peptides and as an electron spin resonance probe (Toniolo, Crisma & Formaggio, 1998).

Wirkmechanismus

Target of Action

The primary target of 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is the betaine/GABA transporter 1 (BGT1) . BGT1 is a subtype of the GABA transporters (GATs), which play a critical role in the regulation and termination of the GABA-mediated signaling .

Mode of Action

This compound acts as a substrate-inhibitor of BGT1 . It interacts with the orthosteric site of the transporter . The non-conserved residues Q299 and E52 in hBGT1, as well as the conformational flexibility of the compounds, potentially contribute to the subtype-selectivity of this compound and its analogs .

Biochemical Pathways

The compound affects the GABAergic neurotransmission pathway . GABA is the principal inhibitory neurotransmitter in the central nervous system and plays a fundamental role in the overall balance between neuronal excitation and inhibition . Dysfunctional GABAergic neurotransmission is implicated in a number of neurological disorders .

Pharmacokinetics

It is known that the compound is a substrate for hbgt1 , suggesting that it may be taken up into cells via this transporter

Result of Action

The compound’s action as a substrate-inhibitor of BGT1 can lead to changes in GABAergic neurotransmission . This could potentially have effects on neuronal excitation and inhibition balance, impacting various neurological conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is also soluble in DMSO

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemische Analyse

Biochemical Properties

The compound interacts with the betaine/GABA transporter 1 (BGT1), a member of the GABAergic system . The GABAergic system plays a critical role in the regulation and termination of the GABA-mediated signaling and functions as key proteins in neurotransmitter uptake .

Cellular Effects

The compound is a substrate for the betaine/GABA transporter 1 (BGT1), suggesting it interacts with the orthosteric site of the transporter . This interaction can influence cell function by regulating the uptake of neurotransmitters .

Molecular Mechanism

The compound exerts its effects at the molecular level through its interaction with the betaine/GABA transporter 1 (BGT1) . It has been suggested that the non-conserved residues Q299 and E52 in BGT1, as well as the conformational flexibility of the compound, potentially contribute to the subtype-selectivity of 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride and its analogs .

Eigenschaften

IUPAC Name |

2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2.ClH/c6-5-7-1-3(2-8-5)4(9)10;/h3H,1-2H2,(H,9,10)(H3,6,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGIRCVGFLZIDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN=C(N1)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185444-92-2 |

Source

|

| Record name | 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: The Betaine/GABA Transporter 1 (BGT1) plays a crucial role in regulating the levels of neurotransmitters GABA (gamma-aminobutyric acid) and betaine in the brain. [] GABA is a major inhibitory neurotransmitter, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression. By developing compounds that selectively target BGT1, researchers aim to modulate GABAergic neurotransmission and potentially develop new therapeutic strategies for these conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)